4-Azaspiro[2.6]nonanehydrochloride
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Overview
Description
4-Azaspiro[2.6]nonanehydrochloride is a spirocyclic compound characterized by a unique structural framework. It is a derivative of azaspiro compounds, which are known for their diverse biological activities and applications in medicinal chemistry. The compound’s molecular formula is C8H16ClN, and it has a molecular weight of 161.67 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azaspiro[2.6]nonanehydrochloride typically involves the annulation of cyclopentane and azetidine rings. One common approach is the annulation of the cyclopentane ring, which can be achieved through conventional chemical transformations and minimal chromatographic purifications . Another method involves the annulation of the four-membered azetidine ring . These synthetic routes often employ readily available starting materials and conventional chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Azaspiro[2.6]nonanehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms with different functional groups. Substitution reactions result in compounds with new substituents replacing the original functional groups.
Scientific Research Applications
4-Azaspiro[2.6]nonanehydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex spirocyclic compounds.
Industry: It may be used in the development of new materials and chemical processes due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-Azaspiro[2.6]nonanehydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to interact with various biological molecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s structural features suggest it may interact with enzymes and receptors involved in key biological processes .
Comparison with Similar Compounds
4-Azaspiro[2.6]nonanehydrochloride can be compared with other similar spirocyclic compounds, such as:
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione: Known for its antitumor activity.
2-Azaspiro[3.3]heptane: Used in the synthesis of amino acids and other biologically active compounds.
1-Oxa-9-azaspiro[5.5]undecane: Investigated for its antituberculosis activity.
The uniqueness of 4-Azaspiro[26]nonanehydrochloride lies in its specific structural framework, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H16ClN |
---|---|
Molecular Weight |
161.67 g/mol |
IUPAC Name |
4-azaspiro[2.6]nonane;hydrochloride |
InChI |
InChI=1S/C8H15N.ClH/c1-2-4-8(5-6-8)9-7-3-1;/h9H,1-7H2;1H |
InChI Key |
VISPFISOXGDDLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC2)NCC1.Cl |
Origin of Product |
United States |
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